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Compound of Interest

Compound Name: Osthol

Cat. No.: B1677514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anti-tumor effects of Osthol, a natural

coumarin compound, in preclinical xenograft models. Through a detailed comparison with

established chemotherapy agents and other targeted therapies, this document aims to validate

Osthol's potential as a therapeutic candidate. The information presented is supported by

experimental data, detailed protocols, and visual representations of key biological processes.

Performance Comparison of Anti-Tumor Agents
The following tables summarize the in vivo efficacy of Osthol compared to standard

chemotherapeutic agents like Cisplatin and Paclitaxel, as well as other inhibitors targeting the

PI3K/Akt signaling pathway. This data is compiled from various xenograft studies, providing a

comparative overview of their anti-tumor activities across different cancer types.

Table 1: Osthol - In Vivo Efficacy in Xenograft Models
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Cancer
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Dosage
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n
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n
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Endomet

rial

Cancer

JEC
Nude

Mice
20 mg/kg

Intraperit

oneal
Daily

Significa

nt tumor

volume

decrease

from day

16

[1]

Cervical

Cancer

SiHA/CD

DP

Nude

Mice

20 mg/kg

(with

Cisplatin)

Intraperit

oneal

Twice a

week for

28 days

Significa

nt

reduction

in tumor

growth

and

weight

[2]

Hepatoce

llular

Carcinom

a

CD133+

Huh7

Nude

Mice

20 mg/kg

(with

Cisplatin)

Intraperit

oneal

Twice a

week for

28 days

Resensiti

zed

tumors to

cisplatin,

leading

to

inhibition

[3][4][5]

Gastric

Cancer
N87

Nude

Mice

100

mg/kg

Intraperit

oneal

Daily for

16 days

Significa

nt tumor

volume

reduction

[6][7]

Nasopha

ryngeal

Carcinom

a

CNE2
Nude

Mice

20 µg/mL

(with

radiother

apy)

Not

Specified

Not

Specified

Synergist

ic

suppressi

on of

tumor

growth

[8]
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Table 2: Cisplatin - In Vivo Efficacy in Xenograft Models
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Type
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tration
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nt
Duratio
n

Tumor
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Inhibitio
n
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Cervical

Cancer

SiHA/CD

DP

Nude

Mice

8 mg/kg

(with

Osthole)

Intraperit

oneal

Twice a

week for

28 days

Significa

nt

reduction

in tumor

growth

and

weight

[2]

Hepatoce

llular

Carcinom

a

CD133+

Huh7

Nude

Mice
8 mg/kg

Intraperit

oneal

Twice a

week for

28 days

Effective,

but

enhance

d by

Osthole

[3][4][5]

Lung

Cancer

NCI-

H460

Not

Specified

1.5

µmol/l (in

vitro)

Not

Applicabl

e

48 hours

Dose-

depende

nt

inhibition,

enhance

d by

Osthole

[9]

Table 3: Paclitaxel - In Vivo Efficacy in Xenograft Models

Cancer
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tration
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nt
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n

Tumor
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Not
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Not

Specified

Not
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Not
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Specified
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Specified
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No direct comparative studies between Osthol and Paclitaxel in the same xenograft model

were identified in the search results. Data for Paclitaxel is extensive and varies significantly

based on the cancer model and formulation.

Table 4: Other PI3K/Akt Inhibitors - In Vivo Efficacy in Xenograft Models

Inhibitor
Cancer
Type

Cell
Line

Animal
Model

Dosage
Adminis
tration
Route

Treatme
nt
Duratio
n

Tumor
Growth
Inhibitio
n

Trastuzu

mab

Gastric

Cancer
N87

Nude

Mice
15 mg/kg

Intraperit

oneal

Daily for

16 days

Synergist

ic effect

with

Osthole

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for the key experiments cited in this guide.

Xenograft Model Establishment and Treatment
1. Endometrial Cancer Xenograft Model (JEC cells)[1]

Animal Model: Nude mice.

Cell Inoculation: JEC cells are cultured and harvested. A suspension of the cells is injected

subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

Treatment Initiation: When tumors reach a specified volume, mice are randomized into

treatment and control groups.

Drug Administration: The treatment group receives daily intraperitoneal injections of Osthol
(20 mg/kg). The control group receives a vehicle control.
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Endpoint: Tumor volumes and body weights are measured throughout the study. The

experiment is terminated after a predefined period, and tumors are excised for further

analysis.

2. Cervical Cancer Xenograft Model (SiHA/CDDP cells)[2]

Animal Model: Nude mice.

Cell Inoculation: Cisplatin-resistant SiHA/CDDP cells are injected subcutaneously.

Treatment Protocol: Mice are treated with Osthole (20 mg/kg), Cisplatin (8 mg/kg), a

combination of both, or a vehicle control via intraperitoneal injection twice a week for 28

days.

Data Collection: Tumor growth and body weight are monitored. At the end of the study,

tumors are excised and weighed.

3. Hepatocellular Carcinoma Xenograft Model (CD133+ Huh7 cells)[3][4][5]

Animal Model: Nude mice.

Cell Inoculation: CD133+ Huh7 cells are injected subcutaneously.

Treatment Regimen: Once tumors reach a diameter of 0.5 cm, mice are administered

Cisplatin (8 mg/kg) and/or Osthole (20 mg/kg) via intraperitoneal injection twice a week.

Study Duration: The treatment continues for 28 days, during which tumor size is measured

every three days.

4. Gastric Cancer Xenograft Model (N87 cells)[6][7]

Animal Model: Nude mice.

Cell Inoculation: HER2-overexpressing N87 gastric cancer cells are injected to establish

tumors.

Treatment Groups: Mice are treated with a control IgG (15 mg/kg), Trastuzumab (15 mg/kg),

Osthol (100 mg/kg), or a combination of Trastuzumab and Osthol.
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Administration: Treatments are administered daily for 16 days.

Outcome Measures: Tumor volume and body weight are monitored. At the end of the

experiment, tumors are excised and weighed.

Signaling Pathways and Experimental Workflow
Visual diagrams are provided below to illustrate the key signaling pathway targeted by Osthol
and a typical experimental workflow for evaluating its anti-tumor effects in a xenograft model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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